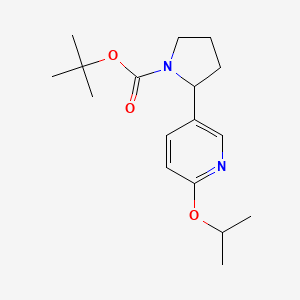

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring fused with a pyridine moiety. The pyridine ring is substituted at the 6-position with an isopropoxy group (–OCH(CH₃)₂), while the pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the isopropoxy substituent and steric hindrance from the tert-butyl group, which may enhance metabolic stability.

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl 2-(6-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-12(2)21-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |

InChI Key |

ZHJZBIFAISQFAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyridine ring and a halogenated pyrrolidine intermediate.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable leaving group, such as a halide or a tosylate.

Protection with tert-Butyl Group: The tert-butyl group can be introduced through a carbamate formation reaction using tert-butyl chloroformate and a suitable base, such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridine ring or the pyrrolidine ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the isopropoxy group or the tert-butyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives, such as dihydropyridine or tetrahydropyridine derivatives.

Substitution: Formation of various substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry:

- The compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

- It can serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology:

- The compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets, such as enzymes and receptors.

Medicine:

- The compound can be investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry:

- The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms, including:

Inhibition of Enzyme Activity: The compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity.

Receptor Modulation: The compound may bind to a receptor, either activating it (agonist) or blocking it (antagonist), leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity and Bioavailability Diisopropylamino (–N(iPr)₂): This bulky, lipophilic group significantly enhances blood-brain barrier (BBB) penetration, as seen in CNS-active analogs . Isopropoxy (–O-iPr) vs. Hydroxyl (–OH): Introduces polarity, reducing BBB penetration but improving solubility for intravenous formulations .

Impact on Target Engagement Thiol (–SH): Forms disulfide bonds or covalent adducts with cysteine residues in enzymes, enabling irreversible inhibition (e.g., protease inhibitors) . Amino (–NH₂, –NHMe): Facilitates hydrogen bonding with aspartate or glutamate residues in receptors, enhancing selectivity for aminergic targets (e.g., GPCRs) .

Ring System Modifications

- Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., ) exhibit larger ring sizes, altering conformational flexibility and binding pocket compatibility. For example, the piperidine analog of the target compound has a molecular weight of 302.40 g/mol and may adopt distinct bioactive conformations .

Biological Activity

tert-Butyl 2-(6-isopropoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolidine ring, a tert-butyl group, and an isopropoxy-pyridine moiety, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.4 g/mol

The compound's structure allows for various modifications, making it a versatile scaffold for drug development.

Research indicates that this compound may interact with several biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes. These interactions can lead to various physiological effects, including modulation of inflammatory responses and potential neuroprotective effects.

Interaction Studies

Studies using techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to assess the binding affinity of this compound to specific receptors. For example, preliminary findings suggest that it may exhibit affinity towards the sphingosine 1-phosphate (S1P) receptors, which are involved in immune responses and neuroprotection.

Biological Activity

The biological activity of this compound has been evaluated in various in vitro and in vivo models:

In Vitro Studies

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, revealing potential anti-proliferative effects.

- Inflammation Models : It showed promise in reducing cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory properties .

In Vivo Studies

- Neuroprotective Effects : In animal models of neuroinflammation, the compound demonstrated protective effects on neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

- Cardiovascular Implications : Studies have indicated that it may influence vascular tone through modulation of endothelial function.

Case Studies

Several case studies highlight the compound's potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.